

strategies for distinguishing between different high oxygen affinity hemoglobins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Johnstown*

Cat. No.: *B1176658*

[Get Quote](#)

Technical Support Center: High Oxygen Affinity Hemoglobins

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to distinguish between different high oxygen affinity hemoglobins.

Frequently Asked Questions (FAQs)

Q1: What is the first-line test to suspect a high oxygen affinity hemoglobin variant?

A1: The initial and most critical test is the determination of the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[1][2][3] A P50 value lower than the normal reference range indicates a left shift in the oxygen-hemoglobin dissociation curve, signifying high oxygen affinity.[4][5][6] This test can often be performed using standard blood gas analyzers available in most clinical laboratories.[4][5]

Q2: Can routine hemoglobin electrophoresis or HPLC definitively identify all high oxygen affinity hemoglobin variants?

A2: No. While methods like isoelectric focusing and high-performance liquid chromatography (HPLC) are sensitive for many hemoglobin variants, a significant number of high oxygen affinity hemoglobins are "electrophoretically silent." [4][5][7] This means they do not have an altered

electrical charge and will not be separated from normal Hemoglobin A (HbA) by these techniques.[4][5] Therefore, a normal result from these tests does not exclude the presence of a high oxygen affinity variant.[3]

Q3: What is the gold standard for confirming a specific high oxygen affinity hemoglobin variant?

A3: The definitive diagnosis is achieved through DNA sequencing of the globin genes (HBA1, HBA2 for alpha chains and HBB for the beta chain).[5][8][9] Sequencing will identify the specific amino acid substitution responsible for the altered oxygen affinity.[8] Mass spectrometry can also be used as a confirmatory test to identify the altered globin chain.[5][10]

Q4: My P50 value is low, but HPLC/electrophoresis is normal. What is the next step?

A4: This is a common scenario for electrophoretically silent variants.[4][5] The recommended next step is to proceed with DNA sequencing of the alpha and beta globin genes to identify the causative mutation.[5][8]

Q5: What clinical or hematological findings are typically associated with high oxygen affinity hemoglobins?

A5: These variants are a rare cause of erythrocytosis (increased red blood cell mass, hemoglobin, and hematocrit).[1][7][11] Typically, white blood cell and platelet counts are normal, and there is no splenomegaly.[1][8] Serum erythropoietin (Epo) levels may be normal or even elevated, which is considered "inappropriately normal" given the high red blood cell count.[4][5] A family history of erythrocytosis is also common, as these variants are typically inherited in an autosomal dominant manner.[4][5]

Q6: Can other conditions mimic the P50 findings of a high oxygen affinity hemoglobin?

A6: Yes. A low P50 can also be caused by a deficiency of 2,3-bisphosphoglycerate (2,3-BPG) in red blood cells or by mutations affecting the 2,3-BPG binding site on hemoglobin.[3] Additionally, conditions that cause a leftward shift in the oxygen dissociation curve, such as alkalosis (increased pH) or decreased temperature, should be considered, although these are typically transient.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected P50 Results

- Problem: P50 values are variable between runs or do not correlate with other findings.
- Possible Causes & Solutions:
 - Sample Handling: Ensure fresh heparinized whole blood is used. The patient sample should be accompanied by a fresh whole blood specimen from a normal, unrelated, non-smoking control drawn at the same time.[\[1\]](#)
 - Instrument Calibration: Verify that the blood gas analyzer is properly calibrated for both pO₂ and oxygen saturation measurements. A P50 should be directly measured, not calculated solely from pO₂ data.[\[3\]](#)
 - Patient Factors: Account for factors that can shift the oxygen dissociation curve, such as patient's pH, temperature, and pCO₂ at the time of the blood draw.[\[12\]](#)
 - Control Sample: Always run a normal control sample in parallel to validate the assay's performance.[\[1\]](#)

Issue 2: Normal Hemoglobin Electrophoresis/HPLC in a Patient with Suspected High Oxygen Affinity

- Problem: A patient presents with erythrocytosis and a low P50, but protein separation studies are normal.
- Cause: The patient likely has an "electrophoretically silent" hemoglobin variant. Many mutations that increase oxygen affinity do not alter the protein's overall charge and thus co-migrate with HbA.[\[4\]](#)[\[5\]](#)
- Solution: Do not rule out a high oxygen affinity hemoglobin. Proceed directly to molecular testing via DNA sequencing of the HBA and HBB genes.[\[5\]](#)[\[8\]](#)

Issue 3: Difficulty Interpreting the Oxygen Dissociation Curve (ODC)

- Problem: The ODC shape is unusual or the P50 is borderline.
- Analysis:

- Shape (Sigmoidicity): Inspect the entire curve. Some high oxygen affinity variants may have a nearly normal P50 but exhibit a non-sigmoidal (or biphasic) curve, which is also indicative of an abnormality.[\[1\]](#)
- Borderline P50: A borderline result should still be considered suspicious in the context of unexplained, persistent erythrocytosis. Consider repeat testing and proceeding to molecular analysis, especially if there is a positive family history.
- Comparison: Always compare the patient's ODC to that of a normal control run under identical conditions.

Data Presentation

Table 1: Comparison of Methodologies for Differentiating High Oxygen Affinity Hemoglobins

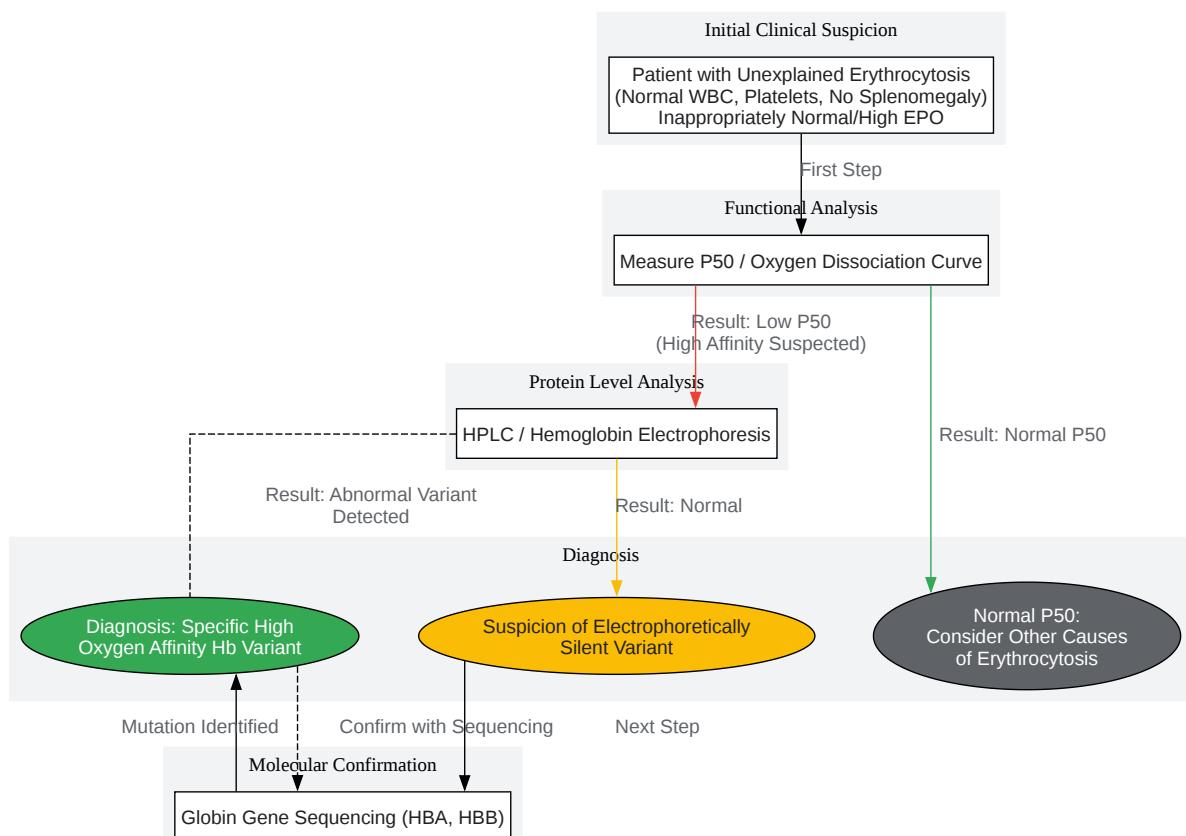
Technique	Principle	Detects	Limitations	Role in Workflow
P50 / Oxygen Dissociation Curve	Functional assay measuring Hb-O ₂ binding	Presence of altered O ₂ affinity (high or low)	Non-specific for variant type; can be affected by pH, temp, 2,3-BPG	Screening/Initial Investigation
Hemoglobin Electrophoresis / IEF	Separation by charge	Variants with altered electrical charge	Fails to detect many "electrophoretically silent" variants	Ancillary, not definitive
High-Performance Liquid Chromatography (HPLC)	Separation by charge/hydrophobicity	Many structural Hb variants	Cannot detect all high affinity variants; retention times can overlap	Screening/Initial Investigation
Mass Spectrometry	Determines mass-to-charge ratio of globin chains	Presence of a structurally abnormal globin chain	Requires specialized equipment; does not identify the specific mutation	Confirmatory (protein level)
DNA Sequencing (Globin Genes)	Determines the nucleotide sequence of HBA/HBB genes	Specific causative mutation	Does not provide functional data on oxygen affinity directly	Definitive Diagnosis

Table 2: P50 Values for Normal vs. High Oxygen Affinity Hemoglobins

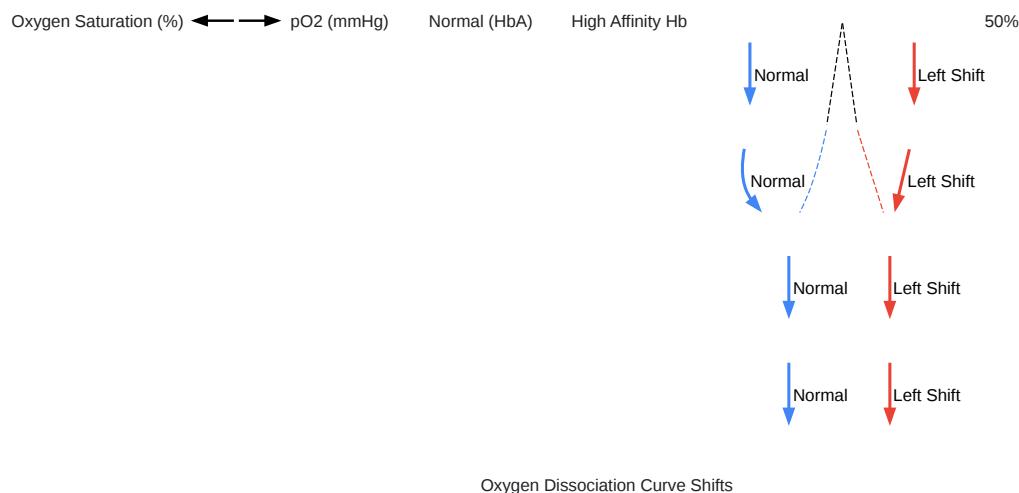
Hemoglobin Type	Typical P50 Range (mmHg) at pH 7.4	Oxygen Affinity	ODC Shift
Normal Adult (HbA)	24 - 30[14]	Normal	None
High Affinity Variants (e.g., Hb Chesapeake, Hb Heathrow)	As low as 12 mmHg[1]	High	Left[4][12][15]
Fetal Hemoglobin (HbF)	~20[15]	High	Left[15]

Experimental Protocols

Protocol 1: Measurement of P50 and the Oxygen Dissociation Curve


- Sample Collection: Collect whole blood from the patient and a normal, non-smoking control into heparinized tubes. Samples should be fresh and stored at 4°C if not analyzed immediately.
- Instrumentation: Utilize a dedicated instrument like a Hemox Analyzer or a co-oximetry-capable blood gas analyzer.
- Procedure (General Principle):
 - The instrument equilibrates the blood sample with gases of varying oxygen concentrations (from 100% N₂ to 100% O₂).
 - At each step, the instrument simultaneously measures the partial pressure of oxygen (pO₂) and the percentage of oxygen-saturated hemoglobin (sO₂).
 - Hundreds of data points are collected to generate a continuous curve.[1]
- Data Analysis:
 - The instrument's software plots sO₂ (y-axis) versus pO₂ (x-axis) to generate the Oxygen Dissociation Curve (ODC).

- The P50 is calculated as the pO₂ value at which the sO₂ is exactly 50%.[\[1\]](#)
- The shape of the curve is visually inspected for normal sigmoidicity.[\[1\]](#)
- Quality Control: The P50 and ODC of the control sample must fall within the established normal range for the patient's results to be considered valid.


Protocol 2: Definitive Identification by Globin Gene Sequencing

- Sample Collection: Collect whole blood in an EDTA tube for genomic DNA extraction.
- DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.
- PCR Amplification: Amplify the coding regions and exon-intron boundaries of the alpha-globin (HBA1, HBA2) and beta-globin (HBB) genes using gene-specific primers.
- Sequencing:
 - Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the purified PCR products.[\[11\]](#)
 - NGS is increasingly used for its ability to cover all relevant genes and potential intronic variants in a single run.[\[11\]](#)
- Data Analysis:
 - Align the patient's sequence data to the human reference genome.
 - Identify any nucleotide variations (mutations).
 - Consult hemoglobin variant databases (e.g., HbVar) to determine if the identified variant is known to be associated with high oxygen affinity.
 - If the variant is novel, in-silico prediction tools and family studies may be required to establish pathogenicity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for high oxygen affinity hemoglobins.

[Click to download full resolution via product page](#)

Caption: Left shift in the oxygen dissociation curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mayocliniclabs.com [mayocliniclabs.com]

- 2. How we diagnose and manage altered oxygen affinity... [experts.mcmaster.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Identification of high oxygen affinity hemoglobin variants in the investigation of patients with erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of high oxygen affinity hemoglobin variants in the investigation of patients with erythrocytosis | Haematologica [haematologica.org]
- 6. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 7. High-Oxygen-Affinity Hemoglobins—Case Series and Review of the Literature [mdpi.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Beta Globin (HBB) Sequencing | Test Fact Sheet [arupconsult.com]
- 10. Hemoglobin Variants: Biochemical Properties and Clinical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. medicalexamprep.co.uk [medicalexamprep.co.uk]
- 13. Physiology, Oxygen Transport And Carbon Dioxide Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. P50 | Synnovis [synnovis.co.uk]
- 15. Oxygen dissociation curve characteristics of common hemoglobin variants and its potential implications: A brief report - Journal of Hematology and Allied Sciences [jhas-bsh.com]
- To cite this document: BenchChem. [strategies for distinguishing between different high oxygen affinity hemoglobins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176658#strategies-for-distinguishing-between-different-high-oxygen-affinity-hemoglobins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com